molecular formula C17H17NO3 B7807209 4-[(3-Phenylpropanamido)methyl]benzoic acid

4-[(3-Phenylpropanamido)methyl]benzoic acid

Cat. No.: B7807209
M. Wt: 283.32 g/mol
InChI Key: BMYORBQEURQJNT-UHFFFAOYSA-N
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Description

4-[(3-Phenylpropanamido)methyl]benzoic acid is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound features a benzene ring substituted with a phenylpropanamide group, making it a valuable intermediate in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Phenylpropanamido)methyl]benzoic acid typically involves the reaction of 4-aminomethylbenzoic acid with 3-phenylpropionyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-[(3-Phenylpropanamido)methyl]benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as this compound derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Derivatives such as this compound derivatives.

  • Reduction: Corresponding amines.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(3-Phenylpropanamido)methyl]benzoic acid has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It has potential therapeutic applications, including as a histone deacetylase inhibitor in cancer treatment.

  • Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 4-[(3-Phenylpropanamido)methyl]benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For example, as a histone deacetylase inhibitor, it can modulate gene expression by altering chromatin structure, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

  • 4-[(2-Phenoxyacetamido)methyl]benzoic acid

  • 4-[(Cinnamamido)methyl]benzoic acid

  • 4-[(3-Phenylpropionamido)methyl]benzoic acid

Uniqueness: 4-[(3-Phenylpropanamido)methyl]benzoic acid is unique in its structure and reactivity compared to similar compounds. Its phenylpropanamide group provides distinct chemical properties that make it suitable for specific applications in research and industry.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

4-[(3-phenylpropanoylamino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-16(11-8-13-4-2-1-3-5-13)18-12-14-6-9-15(10-7-14)17(20)21/h1-7,9-10H,8,11-12H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYORBQEURQJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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